molecular formula C16H21N3 B12719171 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- CAS No. 132767-55-6

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)-

Cat. No.: B12719171
CAS No.: 132767-55-6
M. Wt: 255.36 g/mol
InChI Key: MJGBDMLRTAFJSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Another approach involves the use of various alkyl or aralkyl groups and sulfonyl groups to create derivatives of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an estrogen receptor modulator, influencing the activity of estrogen receptors in cancer cells . Additionally, it has been shown to affect protein misfolding pathways, which are relevant in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets and pathways. Its potential as an estrogen receptor modulator and its role in neurodegenerative disease research set it apart from other similar compounds .

Biological Activity

1H-Pyrido(3,4-b)indole, specifically the compound 2,3,4,9-tetrahydro-1-(4-piperidinyl)-, is a member of the indole family that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a piperidine moiety that may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₂N₂
  • Molecular Weight : 172.23 g/mol
  • CAS Number : 16502-01-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. Research indicates that indole derivatives can exhibit significant effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and neurodegenerative diseases.

Neuroprotective Effects

Studies have shown that indole-based compounds can act as inhibitors of AChE and BChE. For instance, derivatives of indole have been reported to possess selective inhibition properties that could be beneficial in treating Alzheimer’s disease by enhancing cholinergic transmission through the inhibition of these enzymes .

Anticancer Properties

Research into the anticancer potential of indole derivatives has revealed promising results. Compounds similar to 1H-Pyrido(3,4-b)indole have demonstrated antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines . The mechanism appears to involve the induction of apoptosis and disruption of tubulin polymerization.

Study 1: Cholinesterase Inhibition

In a study focusing on the synthesis and evaluation of indole derivatives for their cholinesterase inhibitory activity, it was found that modifications to the indole core significantly influenced potency. The most effective compounds exhibited IC₅₀ values as low as 11.33 μM against AChE . This suggests that structural variations can enhance biological activity and selectivity.

Study 2: Antiproliferative Activity

Another investigation evaluated various indole derivatives for their antiproliferative effects. The most promising agent demonstrated IC₅₀ values ranging from 0.04 to 0.46 μM against multiple cancer cell lines. Flow cytometric analysis indicated that these compounds could induce cell cycle arrest at the G2/M phase, further supporting their potential as anticancer agents .

Data Tables

Biological Activity IC₅₀ Value Cell Line
AChE Inhibition11.33 μMElectrophorus electricus AChE
BChE Inhibition4.33 μMEquine BChE
Antiproliferative0.04 - 0.46 μMMCF-7, A549, HeLa

Properties

CAS No.

132767-55-6

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

1-piperidin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C16H21N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-4,11,15,17-19H,5-10H2

InChI Key

MJGBDMLRTAFJSO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2C3=C(CCN2)C4=CC=CC=C4N3

Origin of Product

United States

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